molecular formula C10H15ClN4 B12836998 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine

Cat. No.: B12836998
M. Wt: 226.70 g/mol
InChI Key: WFKLIMJZBTUVRK-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to a piperidine ring, which is further substituted with a methylamine group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents; low to moderate temperatures.

    Substitution: Amines, thiols; organic solvents; room temperature to reflux conditions.

Major Products Formed:

  • N-oxide derivatives (oxidation)
  • Reduced amine derivatives (reduction)
  • Substituted pyrimidine derivatives (substitution)

Scientific Research Applications

1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to various physiological effects, including the regulation of glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C10H15ClN4/c1-12-9-2-4-15(5-3-9)10-13-6-8(11)7-14-10/h6-7,9,12H,2-5H2,1H3

InChI Key

WFKLIMJZBTUVRK-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=NC=C(C=N2)Cl

Origin of Product

United States

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